![molecular formula C11H11ClN2O3S B1381534 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride CAS No. 1580483-91-5](/img/structure/B1381534.png)
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride (4-PESC) is an organic compound that is widely used in scientific research due to its unique properties. It is a versatile compound that can be used for a variety of applications, including synthesis, biochemical and physiological studies, and lab experiments.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride involves the reaction of 4-hydroxybenzenesulfonyl chloride with 2-(1H-pyrazol-1-yl)ethanol in the presence of a suitable base to form the intermediate 4-[2-(1H-pyrazol-1-yl)ethoxy]benzenesulfonyl chloride, which is then treated with thionyl chloride to yield the final product.
Starting Materials
4-hydroxybenzenesulfonyl chloride, 2-(1H-pyrazol-1-yl)ethanol, Suitable base, Thionyl chloride
Reaction
Step 1: 4-hydroxybenzenesulfonyl chloride is dissolved in a suitable solvent and cooled to 0-5°C., Step 2: A solution of 2-(1H-pyrazol-1-yl)ethanol in a suitable solvent is added dropwise to the above solution with stirring., Step 3: The reaction mixture is stirred at room temperature for a suitable period of time until TLC analysis indicates complete consumption of the starting material., Step 4: A suitable base is added to the reaction mixture to neutralize the HCl generated during the reaction., Step 5: The resulting solid is filtered and washed with a suitable solvent to yield the intermediate 4-[2-(1H-pyrazol-1-yl)ethoxy]benzenesulfonyl chloride., Step 6: The intermediate is dissolved in a suitable solvent and treated with thionyl chloride., Step 7: The reaction mixture is heated to reflux for a suitable period of time until TLC analysis indicates complete consumption of the starting material., Step 8: The solvent is removed under reduced pressure and the residue is purified by column chromatography to yield the final product, 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride.
科学的研究の応用
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as 4-chlorobenzene-1-sulfonamide (4-CBSA) and 4-chlorobenzene-1-sulfonyl chloride (4-CBSC). It is also used in biochemical and physiological studies, as it can be used to study the effects of various compounds on cell function. Additionally, 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride is used in lab experiments, as it can be used to study the effects of various compounds on the environment.
作用機序
The mechanism of action of 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride is not fully understood. However, it is believed that 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride binds to receptors on the cell membrane, which then triggers a series of biochemical reactions. These reactions result in changes in the cell’s metabolism, which can then lead to changes in the cell’s behavior.
生化学的および生理学的効果
The biochemical and physiological effects of 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride are not fully understood. However, studies have shown that 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride can affect the activity of certain enzymes, such as cytochrome P450 and glutathione S-transferase. Additionally, 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride has been shown to affect the activity of certain hormones, such as cortisol and testosterone.
実験室実験の利点と制限
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride has several advantages for lab experiments. It is a stable compound, making it easy to store and transport. Additionally, it is a relatively inexpensive compound, making it an economical choice for research. However, 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride also has some limitations. It has a low solubility in water, making it difficult to use in some experiments. Additionally, it is toxic and can be hazardous if handled improperly.
将来の方向性
There are several potential future directions for 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride research. One potential direction is to explore its potential therapeutic applications. Additionally, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to explore its potential environmental applications. Finally, further research could be conducted to explore its potential industrial applications.
特性
IUPAC Name |
4-(2-pyrazol-1-ylethoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c12-18(15,16)11-4-2-10(3-5-11)17-9-8-14-7-1-6-13-14/h1-7H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAIQRHSWYCAML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOC2=CC=C(C=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1381451.png)
![2-{[(Methoxycarbonyl)oxy]methyl}prop-2-enenitrile](/img/structure/B1381452.png)
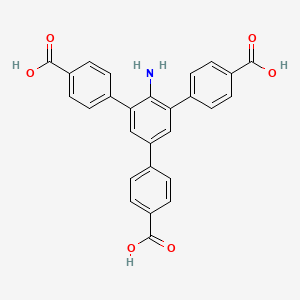
![2-Bromo-4-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381454.png)
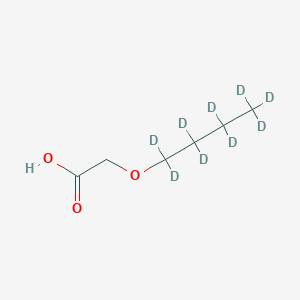
![3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B1381458.png)
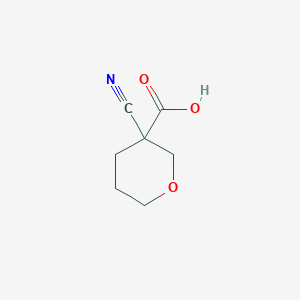
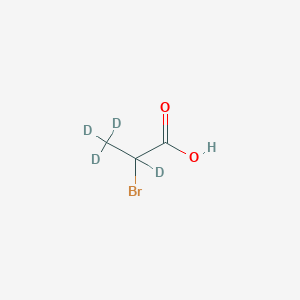
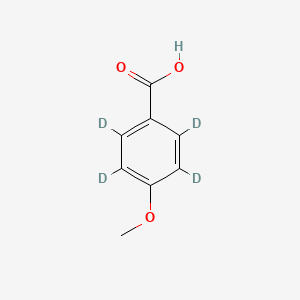




![3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B1381473.png)